molecular formula C19H28N2O3 B062101 Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate CAS No. 182621-53-0

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate

Cat. No.: B062101
CAS No.: 182621-53-0
M. Wt: 332.4 g/mol
InChI Key: ZOXCYBDUKVNRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate typically involves multiple steps. One common method includes the protection of the amino group using tert-butyl carbamate, followed by the introduction of the acetyl(methyl)amino group through acetylation. The phenyl group is usually introduced via a substitution reaction on the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminopiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino and phenyl groups.

    Tert-butyl 4-phenylpiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino group.

    Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamate: Similar structure but lacks the phenyl group

Uniqueness

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl(methyl)amino group enhances its potential for enzyme inhibition, while the phenyl group contributes to its binding affinity for certain receptors .

Biological Activity

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate (CAS Number: 182621-53-0) is a complex organic compound belonging to the class of piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C19H28N2O3C_{19}H_{28}N_{2}O_{3} with a molecular weight of 332.44 g/mol. The structure consists of a piperidine ring substituted with a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group, which collectively influence its biological properties.

PropertyValue
Molecular FormulaC19H28N2O3
Molecular Weight332.44 g/mol
CAS Number182621-53-0
Storage Temperature0-8 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, thereby influencing several biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their activity and affects metabolic processes.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modifying physiological responses.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, related piperidine derivatives have been studied for their ability to raise brain endocannabinoid levels and produce behavioral effects in animal models .
  • Analgesic Properties : Investigations into the analgesic potential of piperidine derivatives suggest that this compound may possess pain-relieving properties through its interaction with pain-related pathways.
  • Anti-inflammatory Activity : Some studies indicate that compounds within this class may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vitro and in vivo .

Case Studies

Several studies have explored the biological implications of piperidine derivatives similar to this compound:

  • Study on Endocannabinoid Levels : A study demonstrated that piperidine/piperazine carbamates could significantly elevate brain endocannabinoid levels, leading to CB1-dependent behavioral changes in mice . This suggests potential applications in treating conditions like anxiety and pain.
  • Inhibition of Amyloidogenesis : Research focused on related compounds showed that they could inhibit β-secretase activity and amyloid-beta aggregation, which are critical in Alzheimer's disease pathology . This highlights the therapeutic potential of such compounds in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Tert-butyl 4-aminopiperidine-1-carbamateLacks acetyl(methyl)amino and phenyl groupsLimited enzyme inhibition
Tert-butyl 4-phenylpiperidine-1-carbamateLacks acetyl(methyl)amino groupModerate receptor binding
Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamateLacks phenyl groupReduced selectivity for specific enzyme targets

Properties

CAS No.

182621-53-0

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3

InChI Key

ZOXCYBDUKVNRJD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.